molecular formula C22H16BrN3O B3743615 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide CAS No. 351327-54-3

2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide

Cat. No. B3743615
CAS RN: 351327-54-3
M. Wt: 418.3 g/mol
InChI Key: MFYXMCOQDDTADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide, also known as BQC, is a chemical compound that has been widely studied for its potential applications in scientific research. BQC is a member of the quinoline family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the formation of a copper complex. The copper complex is thought to interact with cellular components, leading to changes in cellular signaling pathways and ultimately, cell death. Further research is needed to fully elucidate the mechanism of action of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide.
Biochemical and Physiological Effects
2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer activity, 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide is its selectivity for copper ions, making it a valuable tool for the detection and quantification of copper in biological samples. Additionally, 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide is relatively easy to synthesize and can be obtained with high yields. However, one of the limitations of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide. One area of research is the development of new fluorescent probes based on the structure of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide for the detection of other metal ions. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide and its potential applications as an anti-cancer and anti-inflammatory agent. Finally, research is needed to determine the safety and toxicity of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide in vivo, which will be important for its potential use in clinical applications.
Conclusion
In conclusion, 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide is a valuable tool for scientific research, with potential applications in the detection of metal ions, anti-cancer and anti-inflammatory therapy, and neuroprotection. The synthesis of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide is relatively straightforward, and its selectivity for copper ions makes it a valuable tool for the detection and quantification of copper in biological samples. Further research is needed to fully elucidate the mechanism of action of 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide and its potential applications in clinical settings.

Scientific Research Applications

2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide has been shown to selectively bind to copper ions, making it a valuable tool for the detection and quantification of copper in biological samples. Additionally, 2-(4-biphenylyl)-6-bromo-4-quinolinecarbohydrazide has been studied for its potential as an anti-cancer agent, with promising results in vitro.

properties

IUPAC Name

6-bromo-2-(4-phenylphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O/c23-17-10-11-20-18(12-17)19(22(27)26-24)13-21(25-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,24H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYXMCOQDDTADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162512
Record name 2-[1,1′-Biphenyl]-4-yl-6-bromo-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351327-54-3
Record name 2-[1,1′-Biphenyl]-4-yl-6-bromo-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351327-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1,1′-Biphenyl]-4-yl-6-bromo-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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